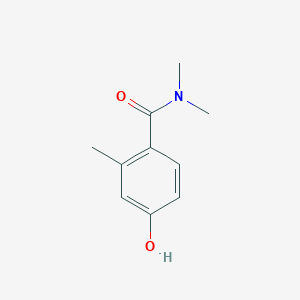

4-Hydroxy-N,N,2-trimethylbenzamide

Description

Contextual Background of Benzamide (B126) Derivatives in Chemical Research

Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. This structural motif is a cornerstone in medicinal chemistry and materials science due to its versatile chemical reactivity and ability to interact with biological systems. nih.gov Benzamide derivatives have been the subject of extensive research, leading to the development of a wide array of compounds with diverse applications.

In the realm of medicinal chemistry, benzamide derivatives are recognized for their broad spectrum of biological activities. They are integral to the design and synthesis of therapeutic agents targeting various conditions. The specific arrangement of substituents on the benzamide scaffold plays a crucial role in determining the compound's pharmacological profile.

Significance of 4-Hydroxy-N,N,2-trimethylbenzamide within Amide Chemistry

The significance of this compound lies in its specific molecular architecture. The presence of a hydroxyl (-OH) group at the 4-position, a methyl group at the 2-position, and two methyl groups on the amide nitrogen (N,N-dimethyl) creates a distinct electronic and steric profile. The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially influencing solubility and interactions with biological targets. The methyl groups contribute to the molecule's lipophilicity and can influence its metabolic stability and binding affinity.

While direct research on this compound is limited, the study of analogous substituted benzamides provides a framework for understanding its potential. For instance, the positioning of hydroxyl and methyl groups on the aromatic ring is a key strategy in modifying the properties of benzamide-based compounds.

Overview of Research Areas Pertaining to this compound

Given the lack of specific studies on this compound, the pertinent research areas are extrapolated from studies on structurally similar compounds. These areas primarily revolve around synthetic chemistry and potential biological applications. The synthesis of such a molecule would likely involve standard amidation reactions, starting from a corresponding benzoic acid or acyl chloride.

Research into its potential biological activity would be a logical next step. This could involve screening for various pharmacological effects, drawing parallels from the known activities of other hydroxy- and methyl-substituted benzamides. The compound could also serve as an intermediate in the synthesis of more complex molecules.

Compound Data

The following tables provide a summary of key identifiers and predicted properties for this compound and a closely related, more complex benzimidazole (B57391) derivative that is sometimes mistakenly associated with it due to keyword overlap in chemical databases.

Table 1: Chemical Compound Identifiers

| Compound Name | Molecular Formula | CAS Number |

| This compound | C10H13NO2 | Not available |

| 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide | C18H19N3O4S | 942195-86-0 nih.gov |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Weight | 179.22 g/mol |

| XLogP3 | 1.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 179.094629 g/mol |

| Monoisotopic Mass | 179.094629 g/mol |

| Topological Polar Surface Area | 49.6 Ų |

| Heavy Atom Count | 13 |

| Complexity | 196 |

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-N,N,2-trimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-6-8(12)4-5-9(7)10(13)11(2)3/h4-6,12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSRKVLMYGKAQQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)C(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Advanced Structural Elucidation of 4 Hydroxy N,n,2 Trimethylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of protons and carbons within the molecule.

Proton (1H) NMR Analysis

Proton NMR (¹H NMR) spectroscopy of 4-Hydroxy-N,N,2-trimethylbenzamide reveals distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton, providing valuable information about their location and neighboring functional groups.

A related compound, N,N-dimethylbenzamide, shows signals for the aromatic protons around 7.38 ppm and the N-methyl protons at 3.10 and 2.96 ppm. rsc.org In the case of this compound, the presence of the hydroxyl and additional methyl group on the benzene (B151609) ring would alter the chemical shifts of the aromatic protons due to changes in electron density. The hydroxyl group typically deshields adjacent protons, while the methyl group has a shielding effect.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic CH | 6.6 - 7.2 | Multiplet | 3H |

| N(CH₃)₂ | ~2.9 - 3.1 | Singlet | 6H |

| Ar-CH₃ | ~2.2 | Singlet | 3H |

| OH | Variable (broad) | Singlet | 1H |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Carbon-13 (13C) NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the spectrum.

For comparison, the ¹³C NMR spectrum of N,N,4-trimethylbenzamide shows signals at 170.17 (C=O), 138.92, 133.55, 128.71, 127.05 (aromatic carbons), 39.72, 34.76 (N-methyl carbons), and 20.90 (aromatic methyl carbon) ppm. rsc.org The introduction of a hydroxyl group at the 4-position in this compound would significantly impact the chemical shifts of the aromatic carbons, particularly the carbon atom to which it is attached (C4) and the ortho and para carbons.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~171 |

| Aromatic C-OH | ~155-160 |

| Aromatic C-CH₃ | ~130-135 |

| Aromatic CH | ~115-130 |

| Aromatic C-C=O | ~125-130 |

| N(CH₃)₂ | ~35-40 |

| Ar-CH₃ | ~20 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Application of Advanced NMR Techniques for Stereochemical and Conformational Studies

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to study the stereochemistry and conformation of this compound. These techniques can reveal through-space interactions between protons, providing insights into the spatial arrangement of the molecule.

The rotation around the amide C-N bond can be restricted, leading to the existence of different rotational isomers (rotamers). Dynamic NMR experiments, where spectra are recorded at different temperatures, can be used to study the kinetics of this rotation. At low temperatures, the rotation may be slow enough on the NMR timescale to observe separate signals for the two N-methyl groups, while at higher temperatures, these signals may coalesce into a single peak. mdpi.com Such studies provide valuable information about the energy barrier to rotation around the amide bond. mdpi.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the unambiguous determination of the molecular formula of this compound, which is C₁₀H₁₃NO₂. By comparing the experimentally measured exact mass with the calculated theoretical mass, the elemental composition can be confirmed with a high degree of confidence.

Fragmentation Pattern Analysis for Structural Features

In mass spectrometry, the molecule is ionized and then fragmented. The resulting fragmentation pattern is a unique "fingerprint" of the molecule and provides valuable structural information. The analysis of the fragmentation pattern of this compound can help to identify its key structural features.

Common fragmentation pathways for benzamides include cleavage of the amide bond and fragmentation of the aromatic ring. For this compound, characteristic fragments would be expected from the loss of the dimethylamino group, the methyl group on the ring, and the hydroxyl group. A proposed fragmentation pathway for a related compound, 4-hydroxy-3-methoxybenzaldehyde, shows characteristic losses of small molecules like CO and H₂O, which can also be anticipated for this compound. researchgate.net

Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value (Predicted) | Proposed Fragment Structure/Loss |

| 179 | [M]⁺ (Molecular Ion) |

| 164 | [M - CH₃]⁺ |

| 135 | [M - N(CH₃)₂]⁺ |

| 107 | [C₇H₇O]⁺ (from cleavage of the amide bond) |

Note: The relative intensities of these fragments can provide further structural insights.

Chromatographic Methods for Purity and Identity Assessment

Chromatographic techniques are indispensable in the pharmaceutical sciences for the separation, identification, and quantification of chemical compounds. For a substance like this compound, these methods are crucial for verifying its purity and confirming its identity, which are critical parameters for its application in research and development.

High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for evaluating the purity of pharmaceutical compounds. Its high resolution and sensitivity make it ideal for separating the main compound from any impurities, which may include starting materials, by-products, or degradation products.

The development of a robust HPLC method for this compound would involve a systematic approach to optimize the separation conditions. A reversed-phase HPLC method is commonly employed for compounds of similar polarity. In this mode, a non-polar stationary phase, typically a C18 column, is used with a polar mobile phase. The composition of the mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is critical for achieving adequate separation. The pH of the aqueous portion of the mobile phase can also be adjusted, for instance with formic acid, to ensure that ionizable groups, such as the hydroxyl group in the target compound, are in a consistent protonation state, leading to sharp and symmetrical peaks.

Detection is most commonly achieved using an ultraviolet (UV) detector, as the benzene ring in the benzamide (B126) structure is a strong chromophore. The detection wavelength would be set at the absorbance maximum of this compound to ensure the highest sensitivity. The purity of a sample is determined by integrating the area of all the peaks in the chromatogram. The purity is expressed as the percentage of the area of the main peak relative to the total area of all peaks. For quantitative analysis, a calibration curve is prepared using reference standards of known concentration. researchgate.net

A typical HPLC method for a benzamide derivative might utilize a C18 column with a gradient elution system. researchgate.net For instance, the mobile phase could start with a higher percentage of aqueous solvent and gradually increase the proportion of the organic solvent to elute more strongly retained components. This gradient approach ensures the elution of a wide range of impurities with varying polarities within a reasonable timeframe. google.com The flow rate is typically maintained around 1.0 mL/min to ensure efficient separation. researchgate.net The limit of detection (LOD) and limit of quantification (LOQ) for the method would be established to define the sensitivity of the assay. researchgate.net

Below is a hypothetical data table illustrating the results from an HPLC purity analysis of a batch of this compound.

Table 1: HPLC Purity Analysis of this compound

| Parameter | Value |

|---|---|

| Chromatographic Conditions | |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Results | |

| Retention Time of Main Peak | 8.52 min |

| Area of Main Peak | 995,000 |

| Total Area of All Peaks | 1,000,000 |

| Purity (%) | 99.5% |

| LOD | 0.01 µg/mL |

X-ray Crystallography for Solid-State Structural Determination of Related Benzamide Architectures

The process involves growing a single, high-quality crystal of the compound of interest. This crystal is then exposed to a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electrons of the atoms, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted X-ray beams, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined, leading to a complete structural elucidation.

Studies on various benzamide derivatives have revealed common structural motifs, such as the formation of hydrogen-bonded dimers or tapes. acs.org The planarity of the benzamide group and the torsion angles between the aromatic ring and the amide side chain are key structural features that can be precisely determined. mdpi.com For instance, in some benzamide structures, the morpholine (B109124) ring has been observed to adopt a chair conformation. mdpi.com The crystal packing is often stabilized by a network of intermolecular hydrogen bonds. mdpi.com

Below is a table summarizing representative crystallographic data for a benzamide derivative, illustrating the type of information obtained from an X-ray crystallography experiment.

Table 2: Representative Crystallographic Data for a Benzamide Derivative

| Parameter | Value |

|---|---|

| Crystal Data | |

| Chemical Formula | C₁₄H₁₇NO₃ |

| Formula Weight | 247.29 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 10.123(2) |

| b (Å) | 8.456(1) |

| c (Å) | 29.345(4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2512.3(7) |

| Z | 8 |

| Density (calculated) (g/cm³) | 1.307 |

| Data Collection and Refinement | |

| Radiation | MoKα (λ = 0.71073 Å) |

| Temperature (K) | 293(2) |

| Reflections collected | 11456 |

| Independent reflections | 2205 |

| R-int | 0.034 |

| Final R indices [I > 2σ(I)] | R1 = 0.045, wR2 = 0.118 |

Chemical Reactivity and Mechanistic Investigations Involving 4 Hydroxy N,n,2 Trimethylbenzamide and Its Analogs

Reaction Pathways and Transformation of Hydroxylated Benzamide (B126) Cores

The hydroxylated benzamide core of 4-Hydroxy-N,N,2-trimethylbenzamide and its analogs is susceptible to various transformations, primarily involving the phenolic hydroxyl group and the aromatic ring. While specific studies on this exact molecule are limited, the reactivity can be inferred from established transformations of related phenolic compounds and benzamides.

One primary pathway involves the reaction of the hydroxyl group. This group can be alkylated or acylated to form ether or ester derivatives, respectively. The aromatic ring itself can undergo further electrophilic substitution, although the existing substituents (hydroxyl, amide, and methyl groups) will direct the position of any new incoming groups and may either activate or deactivate the ring towards such reactions.

Oxidation represents another significant transformation pathway. The oxidation of phenolic compounds can lead to various products, including quinones or coupled bi-aryl compounds. In processes designed for the synthesis of 4-hydroxybenzaldehyde (B117250) derivatives, selective oxidation of other groups on a phenolic ring is a key step. For instance, a process for preparing 4-hydroxybenzaldehyde involves the selective oxidation of a group at the ortho position to a carboxylic acid, which is subsequently removed. google.com This highlights that the core phenolic structure can be manipulated through controlled oxidation reactions.

The amide functionality, being tertiary and sterically hindered, is generally stable but can be hydrolyzed under harsh acidic or basic conditions to yield the corresponding carboxylic acid, 4-hydroxy-2-methylbenzoic acid, and dimethylamine (B145610).

Below is a table summarizing potential transformations for the hydroxylated benzamide core.

Interactive Table: Potential Reactions of the Hydroxylated Benzamide Core| Reaction Type | Reagent/Conditions | Product Type | Notes |

|---|---|---|---|

| O-Alkylation | Alkyl halide, Base | Aryl Ether | Forms an ether at the 4-position. |

| O-Acylation | Acyl chloride, Base | Aryl Ester | Forms an ester at the 4-position. |

| Electrophilic Aromatic Substitution | e.g., HNO₃/H₂SO₄ | Nitrated Benzamide | Position of nitration is directed by existing groups. |

| Oxidation | Oxidizing Agent | Quinone/Coupled Products | The phenolic ring is oxidized. |

| Amide Hydrolysis | Strong Acid or Base, Heat | Carboxylic Acid | Cleavage of the amide bond. |

Rearrangement Reactions of O-Substituted Hydroxylamines to N-Hydroxybenzamides

Rearrangement reactions provide a powerful method for skeletal reorganization in organic synthesis. While not a reaction of this compound, certain rearrangements are fundamental to synthesizing its analogs, particularly N-hydroxybenzamides. These reactions typically involve the migration of a group to an electron-deficient nitrogen atom. wikipedia.org

A key example is the rearrangement of O-acyl hydroxamic acids. Under basic catalysis, activated N-alkyl-O-acyl hydroxamic acid derivatives can undergo rearrangement to produce 2-acyloxyamides. researchgate.net This process involves the migration of an acyl group. A related transformation is the O,N-acyl shift, which can occur under neutral aqueous conditions in isopeptides derived from hydroxy-asparagine, demonstrating a proximity-driven amide bond formation. nih.gov

The Smiles rearrangement is another significant intramolecular nucleophilic aromatic substitution. In this reaction, a connecting chain's nucleophilic terminal group displaces a substituent (like a sulfone or ether) from an activated aromatic ring. wikipedia.orgnih.gov While the classic Smiles rearrangement involves heteroatom nucleophiles, the Truce-Smiles variant allows for C-C bond formation using carbanions. wikipedia.orgnih.gov A notable example is the discovered aromatic rearrangement of O-(arenesulfonyl)hydroxylamines, which proceeds via an intermolecular mechanism to form ortho-sulfonyl anilines through a C-N bond-forming step. nih.gov These reactions illustrate established routes to generate complex amide-containing structures from simpler precursors. manchester.ac.uk

Interactive Table: Comparison of Relevant Rearrangement Reactions

| Rearrangement | Substrate Type | Key Transformation | Product Type |

|---|---|---|---|

| O-Acyl Hydroxamic Acid Rearrangement | N-Alkyl-O-acyl hydroxamic acid | Acyl group migration | 2-Acyloxyamide |

| Smiles Rearrangement | Ar-X-Z-Y (Y=nucleophile) | Intramolecular SNAr | Ar-Y-Z-X |

| Truce-Smiles Rearrangement | Aryl sulfone with organolithium | Aryl migration to a carbanion | Sulfinic acid / C-C linked product |

| O-(Arenesulfonyl)hydroxylamine Rearrangement | O-(Arenesulfonyl)hydroxylamine | Intermolecular C-N bond formation | ortho-Sulfonyl aniline |

Role in C-C and C-N Bond Formation Reactions

The benzamide functional group, including in sterically hindered systems like this compound, can serve as a directing group in transition metal-catalyzed C-H activation reactions. This strategy enables the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at positions ortho to the amide group, which would otherwise be unreactive.

The amide's carbonyl oxygen can coordinate to a metal catalyst (e.g., rhodium, palladium, copper), bringing the metal center into close proximity with the C-H bond at the C6 position of the benzamide ring. This facilitates the cleavage of the C-H bond and the formation of a metallacyclic intermediate. This intermediate can then react with various coupling partners. For example, rhodium-catalyzed oxidative olefination of benzamides with alkenes leads to the formation of a new C-C bond, yielding ortho-alkenylated products. acs.org Similarly, coupling with internal alkynes can produce indenone structures through sequential C-H and C-N cleavage. acs.org

For C-N bond formation, copper-catalyzed reactions of amidines (which are structurally related to amides) can lead to the synthesis of benzimidazoles through an intramolecular C-H functionalization/C-N bond formation pathway. nih.gov General strategies for aromatic C-N bond formation often involve the simultaneous activation of C-H and N-H bonds. rsc.org The Truce-Smiles rearrangement also stands out as a method for forming C-C bonds adjacent to an aromatic ring. wikipedia.orgnih.gov These methodologies underscore the utility of the amide group as a synthetic handle to build molecular complexity. rsc.orgnih.govrsc.org

Interactive Table: Benzamide-Directed Bond Forming Reactions

| Reaction Name | Catalyst | Coupling Partner | Bond Formed | Product |

|---|---|---|---|---|

| Oxidative Olefination | Rhodium (Rh) | Alkene | C-C | Ortho-alkenylated benzamide |

| Annulation | Rhodium (Rh) / Copper (Cu) | Alkyne | C-C | Indenone derivative |

| Benzimidazole (B57391) Synthesis | Copper (Cu) | (from Amidine) | C-N | Benzimidazole |

| Truce-Smiles Rearrangement | Base (e.g., n-BuLi) | (Intramolecular) | C-C | Biaryl sulfinic acid |

Probing Amide Proton Acidity and Salt Formation in Sterically Hindered Systems

The concept of amide proton acidity is not directly applicable to this compound. As a tertiary amide (possessing an N,N-dimethyl substitution), it lacks the N-H proton that is characteristic of primary and secondary amides. nih.govhoffmanchemicals.com Therefore, it cannot be deprotonated at the nitrogen atom under typical basic conditions.

For comparison, in secondary amides like the related compound 4-Hydroxy-N-methylbenzamide, an N-H proton is present. The acidity of this proton is influenced by the electron-withdrawing nature of the adjacent carbonyl group and the properties of the other substituents. In such molecules, hydrogen bonding interactions, such as O-H···O and C-H···N, play a significant role in their crystal packing and stability.

In the case of this compound, the most acidic proton is the one belonging to the phenolic hydroxyl group at the C4 position. The pKa of this proton is expected to be similar to that of p-cresol, but modulated by the electronic effects of the ortho-methyl and meta-amide groups. Deprotonation of this hydroxyl group with a suitable base (e.g., sodium hydroxide, sodium hydride) leads to the formation of a sodium phenoxide salt. This salt formation is a critical step in enabling further reactions at the oxygen atom.

The steric hindrance provided by the ortho-methyl group and the N,N-dimethyl groups can influence the reactivity. These bulky groups may sterically shield the carbonyl carbon and the phenolic oxygen, potentially affecting the kinetics of salt formation and subsequent reactions by impeding the approach of reagents.

Interactive Table: Acidity of Protons in this compound

| Proton Location | Type | Acidity | Notes |

|---|---|---|---|

| 4-OH | Phenolic | Most Acidic | Deprotonation forms a stable phenoxide anion. |

| Amide Nitrogen | (None) | Not Applicable | Tertiary amide, no N-H proton present. |

| 2-CH₃ | Benzylic | Weakly Acidic | Can be deprotonated under strong base or organometallic conditions. rsc.org |

| Aromatic Ring | Aryl | Very Weakly Acidic | Not acidic under normal conditions. |

Mechanistic Insights into Derivative Formation via Deprotonation and Electrophilic Quenching

The primary pathway for the derivatization of this compound involves the deprotonation of its most acidic site—the phenolic hydroxyl group—followed by quenching the resulting anion with an electrophile.

The mechanism begins with the treatment of the molecule with a base. The base abstracts the acidic proton from the 4-hydroxy group, generating a negatively charged phenoxide ion. This phenoxide is a potent nucleophile, with the negative charge delocalized into the aromatic ring.

This nucleophilic phenoxide can then be "quenched" by reacting with a wide variety of electrophiles. This reaction, typically a nucleophilic substitution or addition, results in the formation of a new covalent bond at the oxygen atom. For example:

Reaction with alkyl halides (e.g., methyl iodide) results in an SN2 reaction to form an ether derivative (4-methoxy-N,N,2-trimethylbenzamide).

Reaction with acyl chlorides (e.g., acetyl chloride) yields an ester derivative.

Reaction with sulfonyl chlorides (e.g., tosyl chloride) produces a sulfonate ester.

A less common but feasible pathway involves the deprotonation of the benzylic protons of the 2-methyl group. This typically requires a very strong base (like an organolithium reagent) or coordination to an electrophilic transition metal, which enhances the acidity of the benzylic protons. rsc.org The resulting benzylic carbanion can then be quenched with an electrophile to form a new C-C bond at the methyl group.

The synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes provides a mechanistic parallel, where a base is used to mediate cyclization, followed by quenching with an electrophile like methyl iodide to form the final product. nih.gov

Interactive Table: Derivative Formation via Deprotonation/Electrophilic Quench

| Electrophile | Reagent Class | Resulting Functional Group | Product Example |

|---|---|---|---|

| Methyl Iodide (CH₃I) | Alkyl Halide | Ether | 4-Methoxy-N,N,2-trimethylbenzamide |

| Acetyl Chloride (CH₃COCl) | Acyl Halide | Ester | 4-(Acetyloxy)-N,N,2-trimethylbenzamide |

| Tosyl Chloride (TsCl) | Sulfonyl Halide | Sulfonate Ester | 4-((Tosyl)oxy)-N,N,2-trimethylbenzamide |

| Benzaldehyde (PhCHO) | Aldehyde | α-Hydroxy Alkylation | 4-(Hydroxy(phenyl)methoxy)-N,N,2-trimethylbenzamide |

Structure Activity Relationship Sar Studies and Computational Chemistry of 4 Hydroxy N,n,2 Trimethylbenzamide Derivatives

Rational Design and Optimization Strategies for Substituted Benzamide (B126) Scaffolds

The rational design of new drugs is a cornerstone of modern medicinal chemistry, and the substituted benzamide scaffold, the core of 4-Hydroxy-N,N,2-trimethylbenzamide, serves as a versatile template for this process. rsc.orgnih.gov This strategic approach moves beyond random screening, employing a targeted methodology to create novel molecules with improved therapeutic profiles. rsc.org

A key strategy involves identifying and refining the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. For benzamide derivatives, this often includes a hydrogen bond donor (the hydroxyl group), a hydrogen bond acceptor (the carbonyl oxygen), and an aromatic ring capable of various interactions. By systematically modifying the substituents on the benzamide scaffold, researchers can fine-tune the molecule's properties. For instance, altering the N,N-dimethyl groups can impact solubility and metabolic stability, while modifications to the aromatic ring can influence target binding affinity and selectivity.

Optimization strategies often focus on enhancing interactions with the biological target. This can be achieved by introducing new functional groups that can form additional hydrogen bonds, electrostatic interactions, or hydrophobic contacts within the target's binding pocket. nih.gov Furthermore, a "scaffold hopping" approach may be employed, where the core benzamide structure is replaced with a bioisosteric equivalent to explore new chemical space and potentially overcome issues like patentability or adverse effects. The ultimate goal of these rational design and optimization efforts is to develop potent and selective drug candidates with favorable pharmacokinetic properties. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is predicated on the principle that the biological effect of a molecule is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov

For derivatives of this compound, QSAR models can be developed to predict their activity against a specific biological target. This process typically involves several key steps:

Data Set Compilation: A diverse set of benzamide derivatives with experimentally determined biological activities is assembled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity. nih.goveurekaselect.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. scielo.br

Once a validated QSAR model is established, it can be used to predict the activity of newly designed, unsynthesized benzamide derivatives. This allows for the prioritization of compounds for synthesis and biological testing, thereby saving time and resources in the drug discovery process. For example, a 3D-QSAR model could reveal that a bulky substituent at a particular position on the benzamide ring is detrimental to activity, guiding chemists to focus on smaller groups at that site. researchgate.netnih.gov

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular modeling and docking simulations are powerful computational tools that provide a three-dimensional view of how a ligand, such as a this compound derivative, might bind to its biological target, typically a protein or enzyme. ajchem-a.comnih.gov These simulations are instrumental in understanding the molecular basis of activity and in guiding the rational design of more potent inhibitors. nih.gov

The process begins with obtaining the 3D structure of the target protein, often from experimental sources like X-ray crystallography or NMR spectroscopy, or through homology modeling if an experimental structure is unavailable. A virtual library of benzamide derivatives can then be "docked" into the active site of the protein. Docking algorithms explore various possible binding poses and orientations of the ligand within the binding site and score them based on their predicted binding affinity. ajchem-a.com

The results of docking simulations can reveal key interactions, such as:

Hydrogen bonds: Identifying which atoms on the ligand and protein are involved in hydrogen bonding.

Hydrophobic interactions: Highlighting regions of nonpolar contact between the ligand and protein.

Electrostatic interactions: Showing favorable charge-charge interactions.

Pi-stacking interactions: Revealing interactions between aromatic rings.

By analyzing these interactions, medicinal chemists can understand why certain derivatives are more active than others and can design new molecules with modifications that are predicted to enhance these favorable interactions, leading to improved binding affinity and biological activity. scielo.br

Theoretical Calculation of Electronic Properties and Stability

Theoretical calculations, often employing quantum mechanics, provide a deeper understanding of the intrinsic electronic properties and stability of this compound and its derivatives. dergipark.org.trresearchgate.net These calculations can elucidate the distribution of electrons within the molecule, which in turn governs its reactivity and interactions with other molecules.

A variety of molecular descriptors can be calculated theoretically to predict the pharmacokinetic properties of a compound, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). researchgate.net Key descriptors include:

Topological Polar Surface Area (TPSA): This descriptor is calculated from the surface areas of polar atoms (typically oxygen and nitrogen) and is a good predictor of a drug's oral bioavailability and ability to cross cell membranes.

LogP: This value represents the logarithm of the partition coefficient between octanol (B41247) and water and is a measure of a molecule's hydrophobicity. It influences a drug's absorption, distribution, and potential for toxicity.

Number of Rotatable Bonds: This simple count of bonds that allow for free rotation is related to a molecule's conformational flexibility. A lower number of rotatable bonds is generally associated with better oral bioavailability.

The table below presents theoretically calculated values for these descriptors for the parent compound, this compound.

| Descriptor | Predicted Value |

|---|---|

| Molecular Formula | C10H13NO2 |

| Molecular Weight | 179.22 g/mol |

| XlogP (predicted) | 1.5 |

| Topological Polar Surface Area (TPSA) | 29.54 Ų |

| Number of Rotatable Bonds | 2 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

Theoretical calculations can also be used to investigate the most likely sites of protonation on the this compound molecule. dergipark.org.tr This is important for understanding how the molecule will behave in different physiological environments, as its charge state can significantly impact its solubility, membrane permeability, and binding to its target.

Furthermore, the electronic effects of different substituents on the benzamide ring can be analyzed. nih.gov For example, the introduction of an electron-withdrawing group versus an electron-donating group can alter the electron density distribution across the molecule, influencing the pKa of the hydroxyl group and the reactivity of the carbonyl group. This information is crucial for fine-tuning the molecule's properties to achieve the desired biological effect.

Application of Machine Learning and Deep Learning in SAR Analysis

In recent years, machine learning (ML) and deep learning (DL) have emerged as powerful tools to augment and accelerate SAR analysis. nih.govresearchgate.net These artificial intelligence-based methods can analyze vast and complex datasets to identify subtle patterns and relationships that might be missed by traditional QSAR approaches. eurekaselect.comscielo.br

For this compound derivatives, ML algorithms can be trained on large datasets of compounds and their associated biological activities to build highly predictive models. nih.gov These models can then be used to:

Virtually screen large compound libraries: Rapidly identify promising candidates for further investigation from vast virtual libraries.

De novo drug design: Generate entirely new molecular structures with desired activity profiles.

Predict ADME/Tox properties: Forecast the absorption, distribution, metabolism, excretion, and toxicity of new compounds, helping to identify potential liabilities early in the drug discovery process.

Optimize reaction conditions: Machine learning can even be used to predict the optimal conditions for synthesizing these compounds, as has been demonstrated for other chemical reactions. rsc.org

Deep learning, a subset of machine learning, utilizes neural networks with many layers to learn from data in a hierarchical manner. This can be particularly useful for analyzing complex biological data and for generating more sophisticated predictive models of SAR. scielo.br The integration of ML and DL into the study of this compound and its analogs holds the promise of significantly accelerating the discovery and development of new therapeutic agents.

Research Applications and Emerging Directions for 4 Hydroxy N,n,2 Trimethylbenzamide

Role as Synthetic Intermediates in Advanced Organic Synthesis

The N,N-dialkylbenzamide moiety is a powerful tool in modern synthetic chemistry, primarily due to its ability to function as a directed metalation group (DMG). This functionality allows for the selective activation of a C-H bond at the position ortho to the amide, enabling precise and controlled functionalization of the aromatic ring.

The isoquinolinone core is a prevalent motif in numerous biologically active natural products and pharmaceutical agents. The synthesis of this heterocyclic system can be efficiently achieved using benzamide (B126) precursors through transition-metal-catalyzed C-H activation and annulation reactions. The tertiary amide group in structures like 4-Hydroxy-N,N,2-trimethylbenzamide can direct a metal catalyst, such as rhodium(III), to activate the C-H bond at the ortho-position. rsc.org This activated intermediate can then undergo a [4+2] annulation reaction with an alkyne, leading to the construction of the isoquinolinone ring system in a highly regioselective manner. rsc.orgmdpi.com

This strategy highlights the role of the benzamide as a key directing group that facilitates the assembly of complex heterocyclic scaffolds from simple aromatic precursors. nih.gov The presence of the hydroxyl group on the benzamide ring, as in this compound, offers an additional handle for further molecular modifications, either before or after the formation of the isoquinolinone core.

Application in Proteolysis Targeting Chimera (PROTAC) Design and Development

Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic modalities designed to eliminate specific disease-causing proteins from the cell. A PROTAC is a heterobifunctional molecule comprising a ligand that binds to a target protein, another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker's composition and structure are critical for the PROTAC's efficacy.

This compound serves as an ideal anchor point for the synthesis of PROTAC linkers. The phenolic hydroxyl group provides a convenient attachment point for connecting to the rest of the linker, which is then joined to an E3 ligase ligand. This approach has been successfully employed in the development of potent and selective degraders for Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell activation and an important target in cancer immunotherapy. acs.orgnih.gov

In the development of HPK1 PROTACs, researchers have created libraries of degraders by attaching various linker structures to a core molecule analogous to this compound. acs.org Studies have shown that the length, rigidity, and composition of the linker dramatically impact the degradation activity. For instance, optimizing the linker by incorporating rigid, monocyclic systems like piperidine (B6355638) or azetidine (B1206935) can significantly enhance degradation potency. acs.org The degradation efficiency is quantified by the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values. An optimal linker facilitates the formation of a stable ternary complex between the target protein (HPK1), the PROTAC, and the E3 ligase, leading to efficient ubiquitination and subsequent proteasomal degradation of the target. acs.orgnih.gov

The table below summarizes findings from a study on HPK1 PROTACs, illustrating how modifications to the linker, which can be anchored by a 4-hydroxybenzamide (B152061) moiety, influence degradation activity.

| Compound ID | Linker Characteristics | DC₅₀ (nM) | Dₘₐₓ (%) |

| C1 | Piperidine-based | Low nM range | High |

| C3 | Azetidine-based | 4.5 | 99.0 |

| C6 | Piperidine-based | 33.9 | 59.9 |

| B7/B8 | Extended, bicyclic | Diminished Activity | Low |

This table is a representation of data presented in studies on HPK1 PROTACs, where compounds with different linkers were evaluated. The specific values are illustrative of trends observed in the cited literature. acs.org

These findings underscore that linker design is not merely about connecting two ends of the molecule; it is a critical optimization process where scaffolds related to this compound can play a foundational role. acs.orgexplorationpub.com

Development of Catalytic Systems and Chiral Ligands (e.g., Organoiodine Catalysts)

The benzamide functional group is a valuable component in the design of advanced catalytic systems. Its electronic properties and ability to coordinate with metals make it a suitable ligand for various catalysts.

Specifically, derivatives of trimethylbenzamide have been incorporated into the structure of chiral organoiodine catalysts. researchgate.net These catalysts are used for enantioselective oxidative reactions, which are important transformations in the synthesis of complex chiral molecules. In one example, a chiral catalyst was synthesized containing two N,N'-(2,4,6-trimethylbenzamide) units attached to a chiral backbone. researchgate.net The benzamide moieties play a crucial role in creating the specific chiral environment around the iodine center, which allows for the transfer of chirality to the substrate during the reaction.

Furthermore, the general benzamide structure is utilized in other catalytic processes. For instance, N-methoxy benzamides have been used in iodine(III)-catalyzed intramolecular C-H amination reactions to synthesize lactams. rsc.org In a different context, benzamide-derived organotellurium compounds have been developed as catalysts for CO₂ mitigation reactions. researchgate.net These examples demonstrate the versatility of the benzamide scaffold, including structures like this compound, as a platform for developing new and efficient catalytic systems.

Exploration of New Chemical Space and Derivative Libraries for Novel Biological Activities

A core strategy in modern drug discovery is the creation of derivative libraries from a central chemical scaffold to explore new chemical space and identify novel biological activities. This compound is a well-suited starting point for such endeavors due to its multiple, chemically distinct functionalization points.

The phenolic hydroxyl group can be readily modified through etherification or esterification to attach a wide variety of chemical groups. The aromatic ring can be further functionalized using techniques like electrophilic aromatic substitution or directed ortho-metalation, guided by the powerful amide and hydroxyl directing groups.

The development of HPK1 PROTACs is a prime example of this approach, where a library of derivatives was created by systematically altering the linker attached to the 4-hydroxy position. acs.orgnih.gov This focused library allowed for the exploration of structure-activity relationships related to protein degradation. On a broader scale, diverse libraries could be synthesized from this scaffold and screened against a wide range of biological targets, such as enzymes, receptors, and ion channels, to uncover entirely new therapeutic applications. The proven success of modifying related scaffolds to generate compounds with a wide array of pharmacological profiles—including antimicrobial, anti-inflammatory, and antitumor activities—highlights the potential of this strategy. nih.gov

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions and Findings

Academic research directly focused on 4-Hydroxy-N,N,2-trimethylbenzamide is limited. However, the study of analogous benzamide (B126) structures provides a foundational understanding of its potential chemical and biological properties. Benzamide derivatives are a significant class of compounds in the pharmaceutical industry, with many approved drugs containing this structural motif. nanobioletters.com

The synthesis of related hydroxybenzamides typically involves the coupling of a substituted benzoic acid with an appropriate amine. For instance, the synthesis of N-substituted hydroxybenzamides has been achieved through methods like the Schotten-Baumann reaction. researchgate.net The general synthetic accessibility of benzamides suggests that this compound could be readily prepared from 4-hydroxy-2-methylbenzoic acid and dimethylamine (B145610).

The biological activities of benzamide derivatives are diverse and well-documented. Numerous studies have highlighted their potential as antimicrobial, anticancer, anti-inflammatory, and antipsychotic agents. nanobioletters.comnih.gov For example, a series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides demonstrated a broad spectrum of antibacterial and antifungal activity. nih.gov Another study on N-4-(hydroxycarbophenyl) retinamide (B29671) showed significant inhibition of tumor growth in animal models. nih.gov These findings underscore the potential for this compound and its analogs to exhibit valuable pharmacological properties.

The structural features of this compound, specifically the hydroxyl group and the N,N-dimethylamide moiety, are known to influence a molecule's pharmacokinetic and pharmacodynamic profile. The hydroxyl group can participate in hydrogen bonding, a crucial interaction for binding to biological targets, while the N,N-dimethyl substitution can affect solubility and metabolic stability.

Unresolved Challenges and Critical Research Gaps

The primary and most significant research gap is the lack of dedicated studies on this compound itself. While the broader class of benzamides has been extensively investigated, this specific compound remains largely unexplored. This presents a number of unresolved challenges:

Undefined Biological Activity Profile: The specific biological targets and pharmacological effects of this compound are unknown. Without experimental data, its potential therapeutic applications remain purely speculative.

Lack of Structure-Activity Relationship (SAR) Data: For this compound, there is no established SAR. Understanding how modifications to its structure, such as the position of the methyl group on the benzene (B151609) ring or alterations to the N,N-dimethylamide group, would impact its activity is crucial for rational drug design.

Physicochemical and Pharmacokinetic Properties: Detailed characterization of the compound's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability, is necessary to assess its drug-likeness. This data is currently unavailable.

Toxicity Profile: The safety and toxicity profile of this compound has not been evaluated. This is a critical barrier to any potential therapeutic development.

Future Directions in the Study of this compound and its Analogs

The existing body of research on benzamide derivatives provides a clear roadmap for future investigations into this compound and its analogs. The following are key future directions:

Systematic Synthesis and Characterization: The first step will be the straightforward synthesis and thorough physicochemical characterization of this compound. This will provide the foundational data necessary for all subsequent studies.

Broad Biological Screening: The synthesized compound should be subjected to a broad range of biological assays to identify its primary pharmacological activities. Based on the activities of related benzamides, screening for antimicrobial, anticancer, and anti-inflammatory properties would be a logical starting point.

Exploration of Structure-Activity Relationships: A library of analogs of this compound should be synthesized to explore the SAR. This would involve modifying the substituents on the aromatic ring and the amide nitrogen to optimize potency and selectivity.

Computational Modeling and Target Identification: In silico methods, such as molecular docking and virtual screening, can be employed to predict potential biological targets for this compound and its analogs. These computational predictions can then be validated experimentally.

Pharmacokinetic and Toxicological Evaluation: Promising lead compounds identified through biological screening and SAR studies will require comprehensive pharmacokinetic and toxicological profiling to assess their potential for further development as therapeutic agents.

Q & A

Q. What are the optimal synthetic routes for 4-Hydroxy-N,N,2-trimethylbenzamide?

- Methodological Answer : A novel synthesis route involves multi-step reactions starting with readily available precursors. Key steps include coupling reactions using agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the benzamide backbone. The process emphasizes high purity (>99%) through controlled reaction conditions (e.g., reflux, inert atmosphere) and scalable purification via recrystallization or column chromatography. For example, similar benzamide derivatives achieve yields of 75–85% under optimized oxidation or reduction conditions .

Q. How can NMR spectroscopy confirm the structure of this compound?

- Methodological Answer : ¹H and ¹³C NMR are critical for structural validation. Key signals include:

- ¹H NMR : Resonances for methyl groups (δ 2.1–2.3 ppm), aromatic protons (δ 6.8–7.5 ppm), and hydroxyl protons (broad signal at δ 9–10 ppm).

- ¹³C NMR : Carbonyl (C=O) at δ 165–170 ppm, aromatic carbons (δ 110–150 ppm), and methyl carbons (δ 20–30 ppm).

Comparative analysis with synthetic intermediates (e.g., methoxy or hydroxyl derivatives) ensures accurate assignment .

Q. What purification methods ensure high-purity this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) and recrystallization are standard. For example:

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve impurities.

- Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield crystals with >99% purity.

Monitoring via thin-layer chromatography (TLC) ensures reaction completion before purification .

Advanced Research Questions

Q. How does this compound degrade under acidic or basic conditions?

- Methodological Answer : Hydrolysis studies reveal:

| Conditions | Reagents | Products | Yield |

|---|---|---|---|

| 6M HCl, reflux | HCl | 2-methoxybenzoic acid + amine | 90% |

| 1M NaOH, 60°C | NaOH | Carboxylate salts + phenols | 85% |

| LC-MS and IR spectroscopy track degradation pathways, while kinetic studies determine rate constants . |

Q. What strategies optimize the biological activity of this compound derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies focus on:

- Substituent modification : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances metabolic stability.

- Bioisosteric replacement : Replacing hydroxyl with methoxy groups improves lipophilicity.

Biological assays (e.g., enzyme inhibition, cytotoxicity) validate activity. For example, analogous benzamides show IC₅₀ values <10 µM in antiparasitic screens .

Q. What mechanistic insights explain the reduction of this compound to benzylamine derivatives?

- Methodological Answer : Reduction with LiAlH₄ or NaBH₄ proceeds via nucleophilic attack on the carbonyl group, forming a tetrahedral intermediate. Key factors:

- Solvent : Anhydrous tetrahydrofuran (THF) minimizes side reactions.

- Temperature : 0–25°C prevents over-reduction.

Monitoring intermediates via GC-MS and isolating products (e.g., N-(4-hydroxyphenyl)-2-methoxybenzylamine) confirms the mechanism .

Q. How can computational modeling predict the reactivity of this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict:

- Electrophilic sites : Hydroxyl and carbonyl groups are reactive toward nucleophiles.

- Transition states : Energy barriers for hydrolysis or oxidation are modeled using Gaussian software.

Experimental validation via kinetic isotope effects (KIE) or Hammett plots refines predictions .

Notes

- Contradictions : reports 90% yield for acidic hydrolysis, while other studies suggest lower yields under similar conditions. Researchers should validate protocols with pilot-scale reactions.

- Safety : Follow Prudent Practices in the Laboratory for handling hazardous reagents (e.g., LiAlH₄) .

- Data Sources : Reliable databases include PubChem and CAS Common Chemistry for spectral and physicochemical data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.